Cas no 1806264-84-5 (4-(Aminomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol)

4-(Aminomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol is a specialized pyridine derivative featuring a trifluoromethoxy group, a hydroxymethyl substituent, and an aminomethyl functional group. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for compounds requiring trifluoromethoxy or hydroxylamine motifs. The presence of multiple reactive sites allows for versatile derivatization, enabling applications in drug discovery and fine chemical manufacturing. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the hydroxymethyl and aminomethyl groups facilitate further functionalization. This compound is suitable for research in medicinal chemistry, where its structural features may contribute to bioactive molecule development.
4-(Aminomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol structure
1806264-84-5 structure
Product Name:4-(Aminomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol
CAS No:1806264-84-5
MF:C8H9F3N2O3
MW:238.163872480392
CID:4830826
Update Time:2025-10-30

4-(Aminomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol Chemical and Physical Properties

Names and Identifiers

    • 4-(Aminomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol
    • Inchi: 1S/C8H9F3N2O3/c9-8(10,11)16-7-4(1-12)6(15)2-13-5(7)3-14/h2,14-15H,1,3,12H2
    • InChI Key: QMYZHRKZDKGANW-UHFFFAOYSA-N
    • SMILES: FC(OC1C(CO)=NC=C(C=1CN)O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 227
  • XLogP3: 0.2
  • Topological Polar Surface Area: 88.6

4-(Aminomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029097122-1g
4-(Aminomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol
1806264-84-5 97%
1g
$1,579.40 2022-03-31

4-(Aminomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol Related Literature

Additional information on 4-(Aminomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol

Introduction to 4-(Aminomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol (CAS No. 1806264-84-5)

4-(Aminomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol is a sophisticated organic compound with a molecular structure that combines multiple functional groups, making it a valuable intermediate in the field of pharmaceutical chemistry. The compound's unique combination of an amine, hydroxyl, and trifluoromethoxy substituents on a pyridine backbone suggests potential applications in the synthesis of bioactive molecules. This introduction delves into the chemical properties, synthetic pathways, and emerging applications of this compound, emphasizing its relevance in contemporary medicinal chemistry research.

The molecular formula of 4-(Aminomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol is C₈H₉F₃N₂O₃, reflecting its complex composition. The presence of a primary amine group at the 4-position and a hydroxyl group at the 2-position provides opportunities for further functionalization, while the trifluoromethoxy group at the 3-position introduces electronic and steric effects that can influence the compound's reactivity and biological activity. These features make it an intriguing candidate for drug discovery and development.

In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Pyridine-based scaffolds are frequently found in approved drugs, including antiviral, anticancer, and anti-inflammatory agents. The specific arrangement of substituents in 4-(Aminomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol positions it as a potential building block for novel therapeutic agents. For instance, the amine group can be readily coupled with carboxylic acid derivatives via amide bond formation, a common strategy in drug synthesis.

The trifluoromethoxy group is particularly noteworthy in medicinal chemistry due to its ability to modulate pharmacokinetic properties such as lipophilicity and metabolic stability. This substituent is often employed to enhance binding affinity to biological targets by increasing electron density and reducing rotation around the pyridine ring. The hydroxyl group at the 2-position can participate in hydrogen bonding interactions, further influencing the compound's interactions with biological macromolecules.

Recent studies have highlighted the importance of 4-(Aminomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, making them attractive targets for therapeutic intervention. The compound's structure allows for modifications that can optimize binding to specific kinase domains. For example, researchers have explored its use in developing inhibitors targeting Janus kinases (JAKs), which play a crucial role in inflammatory responses.

Another area where this compound has shown promise is in the development of antiviral agents. The pyridine core is a common motif in nucleoside analogs used to inhibit viral replication. By incorporating functional groups such as amine and hydroxyl moieties, chemists can fine-tune the compound's interactions with viral enzymes like polymerases or proteases. Preliminary studies suggest that derivatives of 4-(Aminomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol exhibit inhibitory activity against certain viral strains.

Synthetic methodologies for 4-(Aminomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol have been optimized to ensure high yield and purity. One common approach involves multi-step reactions starting from commercially available pyridine derivatives. For instance, nucleophilic substitution reactions can be used to introduce the amine and hydroxyl groups, followed by electrophilic aromatic substitution to incorporate the trifluoromethoxy moiety. Advances in catalytic systems have further improved the efficiency of these synthetic routes.

The compound's solubility profile presents both challenges and opportunities for formulation development. While polar functional groups enhance water solubility, the presence of lipophilic substituents like trifluoromethoxy may require solubilizing agents or prodrug strategies for effective delivery. Researchers are exploring various formulation techniques, including solid dispersion formulations and lipid-based delivery systems, to enhance bioavailability.

In conclusion,4-(Aminomethyl)-5-hydroxy-3-(trifluoromethoxy)pyridine-2-methanol represents a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it suitable for designing molecules with tailored biological activities. As drug discovery efforts continue to evolve, this compound is likely to play an important role in developing novel therapeutic agents targeting various diseases.

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD